molecular formula C12H16N2O3 B13704181 4-[(3-Nitrophenyl)amino]cyclohexanol

4-[(3-Nitrophenyl)amino]cyclohexanol

Cat. No.: B13704181
M. Wt: 236.27 g/mol
InChI Key: QICXUFJZYJEROS-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenyl)amino]cyclohexanol (CAS: Not explicitly listed; structurally related to compounds in evidence) is a cyclohexanol derivative featuring a 3-nitrophenylamino substituent. This compound shares structural similarities with intermediates in pharmaceutical synthesis and protein methylase inhibitors, as suggested by its analogs in the evidence . Its molecular weight is approximated to be ~254.26 g/mol based on structurally related compounds like trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol (254.26 g/mol, 95% purity) . The hydroxyl and nitro groups confer polar and electron-withdrawing properties, influencing solubility and reactivity.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

4-(3-nitroanilino)cyclohexan-1-ol

InChI

InChI=1S/C12H16N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-3,8-9,12-13,15H,4-7H2

InChI Key

QICXUFJZYJEROS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD12413681” involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of “MFCD12413681” is scaled up to meet the demand. The industrial production methods are optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of advanced technologies to ensure consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions: “MFCD12413681” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic or electrophilic substitution reactions are carried out using appropriate reagents.

Major Products Formed: The reactions of “MFCD12413681” result in the formation of various products, depending on the reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

“MFCD12413681” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: “MFCD12413681” is utilized in the production of various industrial products, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of “MFCD12413681” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. The pathways involved are often complex and require detailed study to fully understand the compound’s effects.

Comparison with Similar Compounds

(a) trans-4-[(2-Fluoro-6-nitrophenyl)amino]cyclohexanol (CAS: Not listed; Fluorochem)

  • Molecular Weight : 254.26 g/mol
  • Applications : Used in preclinical studies for targeted therapies due to its stereochemical purity (trans-configuration) .

(b) 4-[(3-Nitropyridin-2-yl)amino]cyclohexan-1-ol (CAS: 1415134-59-6)

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol
  • Key Features : Replaces the phenyl ring with a pyridine ring, altering π-π stacking interactions and solubility. The pyridine nitrogen may enhance coordination with metal catalysts in synthetic pathways .

Cyclohexanol Derivatives with Heterocyclic Substituents

(a) Cyclohexanol, 4-[(5-nitro-2-pyridinyl)amino]-, trans- (CAS: 412294-05-4)

  • Molecular Formula : C₁₁H₁₅N₃O₃
  • Molecular Weight : 237.26 g/mol

(b) (1R,4R)-4-((2-(Butylamino)-5-(5-(morpholinomethyl)pyridin-2-yl)pyrimidin-4-yl)amino)cyclohexanol (UNC2250)

  • Molecular Weight : ~550 g/mol (estimated)
  • Key Features : A complex derivative with morpholine and pyrimidine groups; acts as a protein methylase inhibitor with demonstrated anti-tumor activity .

Substituent-Driven Property Comparisons

Compound Name Molecular Formula Substituent Features Molecular Weight (g/mol) Key Properties/Applications
4-[(3-Nitrophenyl)amino]cyclohexanol C₁₂H₁₅N₃O₃ 3-Nitrophenyl, hydroxyl ~254.26 Intermediate in drug synthesis
4-(Trifluoromethyl)cyclohexanol C₇H₁₁F₃O Trifluoromethyl group 168.16 High volatility, solvent resistance
4-Nitro-3-(3-nitrophenyl)cyclohexanone C₁₂H₁₂N₂O₅ Dual nitro groups, ketone 264.23 Reactive intermediate in nitroarene chemistry

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